3-Amino-3-(4-hydroxyphenyl)propanoic acid

Description

Nomenclature and Structural Considerations of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid

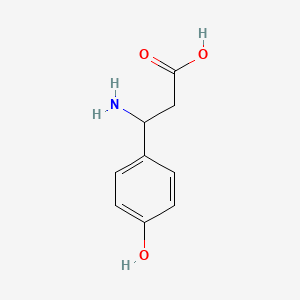

The compound with the systematic IUPAC name this compound is a derivative of propanoic acid. nih.gov Its structure consists of a three-carbon chain with a carboxylic acid group at one end (C1), an amino group, and a 4-hydroxyphenyl group attached to the third carbon (C3). This arrangement classifies it as a β-amino acid because the amino group is bonded to the β-carbon relative to the carboxyl group. The more common name for this compound in scientific literature is β-tyrosine, highlighting its isomeric relationship with the proteinogenic α-amino acid, L-tyrosine.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Name | β-Tyrosine |

| CAS Number | 6049-54-3 |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

Data sourced from multiple references. nih.govscbt.comalfa-chemistry.com

Stereoisomerism is a critical aspect of the chemistry of β-tyrosine. wikipedia.org Due to the chiral center at the β-carbon (the carbon atom attached to both the amino group and the 4-hydroxyphenyl group), β-tyrosine exists as two enantiomers: (R)-β-tyrosine and (S)-β-tyrosine. mdpi.com These are non-superimposable mirror images of each other and can exhibit different biological activities. wikipedia.org The synthesis of enantiomerically pure forms of β-tyrosine is a key focus of chemical research, often employing stereoselective enzymatic or chemical methods to obtain the desired isomer. mdpi.comscribd.com For instance, redesigned phenylalanine aminomutase has been used to catalyze the amination of trans-p-hydroxycinnamic acid to produce both (R)- and (S)-β-tyrosine. mdpi.com

Furthermore, structural isomers of β-tyrosine exist, differing in the position of the hydroxyl group on the phenyl ring, such as meta-tyrosine and ortho-tyrosine, which are known to be markers of oxidative stress. nih.govnih.govresearchgate.net When considering derivatives, such as β-hydroxytyrosine, additional chiral centers can be introduced, leading to multiple diastereomers with distinct three-dimensional arrangements. scribd.com

This compound shares structural homology with several important classes of molecules. Its most direct homolog is the α-amino acid L-tyrosine, from which it differs only in the position of the amino group along the propanoic acid backbone. This seemingly small change has profound implications for the secondary structures that peptides containing this residue can adopt. nih.govrsc.org

β-Tyrosine is a member of the broader family of β-amino acids. Oligomers of β-amino acids, known as β-peptides, are a central focus of "foldamer" research. acs.orgnews-medical.net Foldamers are synthetic oligomers that mimic the ability of natural peptides and proteins to fold into well-defined three-dimensional structures. nih.gov Unlike α-peptides, β-peptides often adopt unique and highly stable helical or sheet-like conformations, such as the 14-helix, which has approximately three residues per turn. rsc.orgacs.org This structural diversity is a key reason for the interest in β-amino acids.

Furthermore, the incorporation of β-amino acids like β-tyrosine into peptides containing α-amino acids results in α/β-peptides. nih.gov These hybrid peptides can exhibit enhanced stability against proteolytic degradation, a significant advantage for therapeutic applications. nih.govtandfonline.com The 4-hydroxyphenyl side chain of β-tyrosine is homologous to that found in other bioactive molecules, including some tyrosine kinase inhibitors and various natural products, where it often plays a crucial role in molecular recognition and binding. scbt.comnih.gov

Historical Context of β-Amino Acid Research in Chemical Biology

The study of amino acids has a long history, with the discovery of the proteinogenic α-amino acids being a cornerstone of biochemistry in the 19th and early 20th centuries. acs.orgsemanticscholar.org For a long time, research was predominantly focused on these α-amino acids and the proteins they form. However, the discovery of natural products containing β- and γ-amino acid moieties sparked interest in these homologous structures. nih.gov

The modern era of β-amino acid research in chemical biology and medicinal chemistry gained significant momentum in the late 20th century. nih.govacs.org A pivotal development was the realization that oligomers of β-amino acids, or β-peptides, could fold into stable, predictable secondary structures, much like their α-peptide counterparts. acs.org This led to the coining of the term "foldamer" and opened up a new field of research focused on creating synthetic molecules that could mimic or even expand upon the structural and functional repertoire of natural biopolymers. nih.govacs.org

Early investigations into β-peptides often focused on their resistance to enzymatic degradation by proteases, a major hurdle for the therapeutic use of natural peptides. news-medical.netnih.gov Researchers demonstrated that β-peptides and mixed α/β-peptides could maintain biological activity while exhibiting significantly longer half-lives in biological systems. nih.govresearchgate.net This has led to their exploration for a wide range of applications, from antimicrobial agents to inhibitors of protein-protein interactions. news-medical.nettandfonline.comacs.org The journey of β-amino acid research represents a significant expansion from the study of life's natural building blocks to the design of novel, functional molecules with tailored properties. nih.gov

Significance of the 4-Hydroxyphenyl Moiety in Bioactive Compounds

The 4-hydroxyphenyl group, a phenol (B47542) substituent, is a common and important structural motif in a vast array of bioactive compounds, including natural products, synthetic drugs, and metabolites. hyphadiscovery.comnih.gov Its significance stems from its ability to participate in key molecular interactions that are fundamental to biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating precise binding to biological targets such as enzymes and receptors. hyphadiscovery.com

In the context of amino acids, the 4-hydroxyphenyl side chain of tyrosine is crucial for the function of many proteins and is a key site for post-translational modifications like phosphorylation, which is a fundamental mechanism in cellular signaling. nih.govcreative-proteomics.com The phenolic hydroxyl group also imparts specific physicochemical properties, such as modulating lipophilicity and acidity, which can influence a molecule's absorption, distribution, and metabolism. hyphadiscovery.com

The 4-hydroxyphenyl moiety is a recognized pharmacophore in many therapeutic agents. For example, it is found in compounds designed as tyrosinase inhibitors for treating hyperpigmentation disorders and in some tyrosine kinase inhibitors for cancer therapy. scbt.comnih.govnih.gov Furthermore, the phenolic structure is associated with antioxidant properties, as it can scavenge reactive oxygen species (ROS), which are implicated in numerous diseases. mdpi.comktu.edunih.gov The presence of this moiety in this compound is therefore a key contributor to its potential as a scaffold for developing new bioactive molecules. mdpi.comnih.gov

Emerging Research Directions for this compound

Current research on this compound and its derivatives is expanding into several promising areas, primarily driven by its unique structural features as a β-amino acid with a bioactive side chain. A significant focus is on the development of novel antimicrobial agents. Recent studies have reported the synthesis of derivatives that exhibit potent, structure-dependent activity against multidrug-resistant bacteria and fungi, including challenging pathogens like MRSA and Candida auris. nih.govnih.govresearchgate.net

Another major research thrust is in the field of oncology. The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is being explored for the development of new anticancer candidates. mdpi.comktu.edu Studies have shown that certain derivatives can reduce the viability of cancer cells, such as non-small cell lung cancer lines, and inhibit cell migration. mdpi.com This anticancer potential is often linked to the antioxidant properties conferred by the 4-hydroxyphenyl moiety, as reactive oxygen species play a role in cancer pathogenesis. mdpi.comktu.edu

Furthermore, as a component of the broader field of foldamer research, β-tyrosine continues to be a valuable building block for creating novel peptide architectures. tandfonline.com These synthetic peptides are being designed to mimic or inhibit biological processes, such as protein-protein interactions, which are implicated in a wide range of diseases. nih.govtandfonline.com The ability to create stable, structured molecules that resist degradation opens up possibilities for developing new classes of therapeutics. researchgate.netnews-medical.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPHNHPXFNEZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975898 | |

| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beta-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6049-54-3 | |

| Record name | β-Amino-4-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6049-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 3 4 Hydroxyphenyl Propanoic Acid

Strategies for Stereoselective Synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid

The synthesis of enantiomerically pure forms of β-tyrosine is critical for its application in biologically active molecules. Both enantioselective and diastereoselective strategies have been developed to control the stereochemistry at the C3 position.

Achieving high enantiomeric purity in β-tyrosine can be accomplished through both enzymatic and chemical methods.

Enzymatic and Chemo-enzymatic Methods: Nature has evolved enzymes capable of producing enantiopure β-amino acids. In the myxobacterium Chondromyces crocatus, the (R)-enantiomer of β-tyrosine is synthesized from L-tyrosine by the enzyme tyrosine aminomutase. ebi.ac.uk This enzyme is part of the biosynthetic pathway for chondramides, which are highly cytotoxic natural products. ebi.ac.uk The aminomutase catalyzes the 1,2-rearrangement of the amino group from the α-carbon to the β-carbon of the propanoic acid side chain. ebi.ac.uk

Another powerful chemo-enzymatic strategy is the kinetic resolution of racemic β-amino acids. Transaminases (TAs) can be used to selectively deaminate one enantiomer of a racemic mixture, allowing for the separation of the desired enantiopure amino acid. For instance, (S)-selective β-TAs can be used to resolve racemic mixtures, yielding the (R)-β-amino acid with high enantiomeric excess. frontiersin.org Conversely, employing natural (R)-β-transaminases allows for the resolution of various racemic β-amino acids to afford the (S)-form with excellent conversion and enantiomeric purity. frontiersin.org

Asymmetric Chemical Synthesis: Chemical methods offer versatile routes to enantiopure β-tyrosine. One notable approach is the copper-hydride (CuH)-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. researchgate.net Using an appropriate chiral ligand, the hydrocupration of a cinnamic acid derivative can be directed to the β-position, followed by reaction with an electrophilic aminating reagent to furnish the enantioenriched β-amino acid derivative. researchgate.net

When synthesizing derivatives of β-tyrosine that contain an additional stereocenter, diastereoselective methods are required to control the relative stereochemistry. These methods often employ chiral auxiliaries to direct the formation of a specific diastereomer.

A general strategy for preparing β-aryl-aminopropionic acids with controlled diastereoselectivity is the Reformatsky reaction of sulfinimines. ebi.ac.uk In this approach, a chiral N-sulfinyl imine, derived from p-hydroxybenzaldehyde, reacts with a zinc enolate. The chiral sulfinyl group effectively guides the nucleophilic attack to produce the desired diastereomer of the substituted β-tyrosine derivative. ebi.ac.uk

Total Synthesis of this compound and Analogues

The total synthesis of the racemic core structure of this compound can be achieved from simple, commercially available precursors.

One of the most direct and established methods is the Rodionov reaction . ebi.ac.uk This one-pot, multicomponent reaction involves the condensation of an aldehyde, malonic acid, and an ammonia (B1221849) source. ebi.ac.ukfrontiersin.org For the synthesis of β-tyrosine, the specific starting materials are:

p-Hydroxybenzaldehyde

Malonic acid

Ammonium (B1175870) acetate (B1210297) (as the ammonia source)

The reaction proceeds via a Knoevenagel condensation between the aldehyde and malonic acid, followed by a conjugate addition of ammonia to the resulting cinnamic acid derivative, and finally decarboxylation to yield racemic this compound.

| Starting Material | Reagent | Product | Reaction Name |

| p-Hydroxybenzaldehyde | Malonic Acid, Ammonium Acetate | (±)-3-Amino-3-(4-hydroxyphenyl)propanoic acid | Rodionov Reaction |

Synthesis of this compound Derivatives for Biological Evaluation

The parent compound, this compound, has been identified as a tyrosine kinase receptor inhibitor. scbt.com Derivatization of this core structure is a key strategy for modulating its biological activity, as demonstrated by its incorporation into complex natural products.

The amino group of β-tyrosine is a key functional handle for derivatization, most notably through acylation to form amide bonds.

The carboxylic acid group of β-tyrosine is activated in nature for amide bond formation during the biosynthesis of certain secondary metabolites. A prime example is the synthesis of chondramides by Chondromyces crocatus. ebi.ac.uk In this pathway, the carboxylic acid of (R)-β-tyrosine is activated by an adenylation (A) domain within a non-ribosomal peptide synthetase (NRPS) module. ebi.ac.uk This activation prepares the β-tyrosine unit for subsequent condensation (amide bond formation) with the next building block in the assembly line, ultimately leading to the formation of the cytotoxic depsipeptide. ebi.ac.uk This natural process highlights how derivatization of the carboxylic acid is crucial for the compound's biological function.

Substitutions on the 4-Hydroxyphenyl Ring

The 4-hydroxyphenyl ring of β-tyrosine and its analogs is a key target for chemical modification to alter the molecule's properties. These substitutions can influence biological activity, solubility, and binding interactions. Methodologies for these transformations often involve electrophilic aromatic substitution or the modification of precursors.

The incorporation of heterocyclic rings into the structure of amino acids is a widely used strategy in medicinal chemistry to develop novel therapeutic candidates. While direct substitution on the 4-hydroxyphenyl ring of this compound is less commonly documented, studies on the structurally related N-substituted isomer, 3-((4-hydroxyphenyl)amino)propanoic acid, provide insight into viable synthetic strategies. These methods typically involve modifying the propanoic acid side chain to introduce a reactive handle, which is then used to attach the heterocyclic system.

A prominent method involves the conversion of the carboxylic acid to a hydrazide, followed by condensation with various carbonyl compounds to form hydrazones bearing heterocyclic substituents. nih.govresearchgate.net For instance, N-(4-hydroxyphenyl)-β-alanine hydrazide has been reacted with aromatic aldehydes in refluxing methanol (B129727) to produce a variety of hydrazone derivatives. nih.gov Further transformations include reacting the carbohydrazide (B1668358) with 2,5-hexanedione (B30556) in the presence of acetic acid to yield a dimethylpyrrole derivative, or with isatin (B1672199) to form a compound containing an oxoindolinone moiety. nih.govresearchgate.net These synthetic approaches demonstrate the feasibility of attaching diverse heterocyclic structures, such as furans, pyrroles, and indoles, to a phenylpropanoic acid scaffold. nih.govnih.govmdpi.com The synthetic versatility allows for the creation of extensive libraries of derivatives for further investigation. nih.gov

Table 1: Examples of Heterocyclic Moieties Introduced via Hydrazone Linkage This table is based on derivatives of the related compound 3-((4-hydroxyphenyl)amino)propanoic acid.

| Heterocyclic Moiety | Synthetic Precursor | Reaction Type | Reference |

| Dimethylpyrrole | 2,5-Hexanedione | Condensation | nih.gov |

| Oxoindolinone | Isatin | Condensation | nih.govresearchgate.net |

| Furan-2-yl | Furan-2-carbaldehyde | Condensation | mdpi.com |

Halogenation and Other Aromatic Modifications

Modifying the electronic properties of the 4-hydroxyphenyl ring through halogenation or the introduction of other substituents can significantly impact the molecule's bioactivity. The introduction of halogen atoms is a powerful tool for tuning the physicochemical and structural properties of amino acids and derived peptides. mdpi.com

Direct halogenation of the tyrosine ring is a well-established transformation. For example, the bromination of 4-O-methyl-L-tyrosine (an α-amino acid analog) has been achieved by treating it with bromine in formic acid. ucla.edu This electrophilic aromatic substitution proceeds selectively at the positions ortho to the activating hydroxyl (or methoxy) group. This method is directly applicable to the synthesis of halogenated β-tyrosine derivatives. The formation of halogenated amino acids can also occur in the environment through the reaction of amino acids with disinfectants containing chlorine and bromine. mdpi.com

Other modifications to the aromatic ring include hydroxylation. Studies have shown that the tyrosine residue can undergo hydroxylation to form 3,4-dihydroxyphenylalanine (L-Dopa) when subjected to hydroxyl radical attack, for instance, from a Fenton-type generating system. nih.govyoutube.com This demonstrates the potential to introduce a second hydroxyl group onto the phenyl ring, creating a catechol-like structure. youtube.comyoutube.com

Table 2: Aromatic Modifications of the Tyrosine Ring

| Modification | Reagent/Method | Position of Substitution | Reference |

| Bromination | Bromine in Formic Acid | Ortho to -OH group | ucla.edu |

| Hydroxylation | Hydroxyl Radicals (Fenton) | Ortho to -OH group | nih.gov |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry, which promote the use of environmentally benign solvents, renewable feedstocks, and catalytic processes, are increasingly being applied to the synthesis of amino acids. The biosynthesis of (R)-β-tyrosine in the myxobacterium Chondromyces crocatus provides a key example of a green route. ebi.ac.uk In this pathway, the common α-amino acid L-tyrosine is converted directly into (R)-β-tyrosine by the enzyme tyrosine aminomutase. ebi.ac.ukacs.org This biocatalytic approach avoids harsh reagents and complex protection/deprotection steps often required in traditional chemical synthesis.

The use of biocatalysts is a cornerstone of green chemistry. The natural production of L-tyrosine itself occurs in plants and microorganisms through the shikimate pathway, starting from simple carbohydrates. researchgate.net Leveraging these natural pathways and the enzymes involved, such as aminomutases, offers a sustainable and efficient method for producing β-tyrosine.

Chemical methods are also being adapted to be more environmentally friendly. One approach involves the asymmetric hydrogenation of a 4-hydroxycinnamic acid precursor using a chiral transition metal catalyst. google.com This catalytic method allows for the production of optically active product with high efficiency and atom economy, minimizing waste.

Advanced Catalytic Methods in β-Amino Acid Synthesis Relevant to this compound

The synthesis of β-amino acids, including β-tyrosine, has been significantly advanced by the development of novel catalytic methods that allow for high efficiency and stereocontrol.

Biocatalysis: As mentioned previously, enzymatic methods are highly effective. The use of tyrosine aminomutase enzymes, such as CmdF, to catalyze the 1,2-rearrangement of L-tyrosine to (R)-β-tyrosine is a powerful and specific method. ebi.ac.uk This type of enzyme belongs to a family related to ammonium lyases and represents a sophisticated catalytic strategy for this transformation. ebi.ac.uk

Asymmetric Hydrogenation: A leading method for producing chiral β-amino acids is the asymmetric hydrogenation of β-amino-α,β-unsaturated esters or acids. For structures related to β-tyrosine, this involves the hydrogenation of a corresponding 4-hydroxycinnamic acid derivative. This reaction is typically catalyzed by transition metal complexes, such as rhodium or ruthenium, containing chiral phosphine (B1218219) ligands. google.com The choice of catalyst and ligand is crucial for achieving high enantioselectivity.

Mannich-type Reactions: The Mannich reaction is a classical carbon-carbon bond-forming reaction that can be adapted for the synthesis of β-amino acids. The three-component reaction involving an aldehyde (like 4-hydroxybenzaldehyde), an amine, and a ketone enolate or other nucleophile can construct the β-amino acid backbone. Modern advancements focus on developing catalytic, asymmetric versions of this reaction to control the stereochemistry. However, challenges such as selectivity for the desired tyrosine target over other nucleophilic residues (like tryptophan or cysteine) in complex settings remain an active area of research. rsc.org

Biological Activities and Pharmacological Potential of 3 Amino 3 4 Hydroxyphenyl Propanoic Acid and Its Derivatives

Anticancer Activities of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid Derivatives

Recent studies have highlighted that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit structure-dependent anticancer activity. mdpi.comnih.gov The inclusion of 4-hydroxyphenyl moieties in these compounds is associated with inherent antioxidant properties, making them compelling candidates for anticancer drug discovery. mdpi.comdebuglies.com Research involving a series of 36 derivatives demonstrated their potential against non-small cell lung cancer cells (A549). mdpi.comnih.gov

A significant aspect of the anticancer potential of these derivatives lies in their ability to reduce the viability of cancer cells. In a study evaluating 36 different 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, several compounds were identified that effectively induced cytotoxicity in A549 cancerous cells. mdpi.comresearchgate.net Specifically, compounds 12 , 20 , 21 , 22 , and 29 were capable of reducing the viability of A549 cells by 50%. nih.govnih.govresearchgate.net The starting compound, N-(4-hydroxyphenyl)-β-alanine, showed no significant anticancer activity, while its hydrazide derivative (compound 2 ) reduced A549 cell viability to 86.1%, indicating that derivatization is key to its cytotoxic effects. mdpi.com

| Compound ID | Key Structural Feature | Effect on A549 Cancer Cell Viability | Source |

| 12 | Not specified in abstracts | Reduced viability by 50% | nih.gov, nih.gov |

| 20 | 2-furyl substituent | Reduced viability by 50% | nih.gov, mdpi.com, nih.gov |

| 21 | Not specified in abstracts | Reduced viability by 50% | nih.gov, nih.gov |

| 22 | Not specified in abstracts | Reduced viability by 50% | nih.gov, nih.gov |

| 29 | Phenyl substituent | Reduced viability by 50% | nih.gov, mdpi.com, nih.gov |

This table summarizes the effects of selected derivatives on cancer cell viability based on available research.

Beyond inhibiting proliferation, certain derivatives have demonstrated the ability to suppress the migration of cancer cells. Compounds 12 , 20 , 21 , 22 , and 29 were shown to inhibit the migration of A549 cells in vitro. nih.govnih.govresearchgate.net This suggests that these derivatives could interfere with the metastatic process. In particular, compound 20 , which contains a 2-furyl substituent, was highlighted for its ability to reduce A549 cell migration, pointing to the potential of this specific structural modification for developing agents that can inhibit cancer spread. mdpi.com

A crucial characteristic of a potential anticancer agent is its ability to selectively target cancer cells while sparing non-cancerous ones. Studies have shown that the most promising 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit favorable cytotoxicity profiles against non-cancerous cells. nih.govresearchgate.net For instance, the derivatives that were potent against A549 cancer cells demonstrated reduced cytotoxicity in a non-transformed Vero cell line. mdpi.comnih.govresearchgate.net Compound 20 was specifically noted for its selectivity towards cancerous cells, underscoring the potential for developing derivatives with a favorable therapeutic window. mdpi.comnih.gov

Reactive oxygen species (ROS) have a complex role in cancer; while chronic high levels can promote carcinogenesis, inducing further oxidative stress is a strategy used by many chemotherapies to kill cancer cells. uwa.edu.aunih.gov The phenolic group within the 3-((4-hydroxyphenyl)amino)propanoic acid structure gives these derivatives significant antioxidative potential. mdpi.comdebuglies.com The hydroxyl group can donate a hydrogen atom to neutralize ROS, reducing oxidative damage. mdpi.comdebuglies.com This effect is enhanced by the adjacent amino group, which helps stabilize the resulting phenoxyl radical. mdpi.comdebuglies.com

This inherent antioxidant activity could make these compounds capable of protecting normal tissues while potentially sensitizing cancer cells to treatments that rely on oxidative damage. mdpi.comnih.gov In laboratory tests, compound 20 was identified as a promising candidate, exhibiting potent antioxidant properties in the DPPH radical scavenging assay alongside its anticancer effects. nih.govresearchgate.net This dual activity suggests these derivatives could serve as a novel scaffold for compounds with both anticancer and antioxidant capabilities. mdpi.comnih.gov

The parent compound, this compound, has been identified as a tyrosine kinase receptor inhibitor. scbt.com Tyrosine kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a common feature in many cancers. While detailed studies on the derivatives are ongoing, related structures have shown interactions with key receptor tyrosine kinases. For example, derivatives of the isomeric 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid have been modeled to interact with HER-2 and c-MET proteins, which are important targets in cancer therapy. mdpi.com This suggests that the 4-hydroxyphenyl scaffold may also function by inhibiting these crucial signaling pathways.

Antimicrobial Activities of this compound Derivatives

In addition to their anticancer properties, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant, structure-dependent antimicrobial activity. mdpi.comresearchwithnj.com A synthesized library of these compounds was screened against a panel of high-priority ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa) and drug-resistant fungi. mdpi.comnih.gov

The research revealed potent activity, particularly from hydrazone derivatives containing heterocyclic substituents (compounds 14–16 ), which showed broad-spectrum antimicrobial effects. researchwithnj.comresearchgate.net These findings highlight the utility of this chemical scaffold for developing new antimicrobial agents to combat drug-resistant infections. researchgate.netnih.gov

The table below summarizes the observed antimicrobial activity against various pathogens.

| Pathogen | Resistance Profile | Derivative Type / Compound | Minimum Inhibitory Concentration (MIC) | Source |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Hydrazones 14-16 | 1–8 µg/mL | researchgate.net, nih.gov |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | Hydrazones 14-16 | 0.5–2 µg/mL | researchgate.net, nih.gov |

| Candida auris | Drug-Resistant | General Derivatives | 0.5–64 µg/mL | researchwithnj.com, researchgate.net |

| Various Gram-negative pathogens | Not specified | Hydrazones 14-16 | 8–64 µg/mL | researchgate.net, nih.gov |

| S. aureus | Not specified | Compound 29 (phenyl substituent) | 16 µg/mL | mdpi.com |

| S. aureus & E. faecalis | Not specified | Compound 30 (4-NO2 phenyl) | 16 µg/mL | mdpi.com |

| E. coli | Not specified | Compound 30 (4-NO2 phenyl) | 32 µg/mL | mdpi.com |

| K. pneumoniae | Not specified | Compound 30 (4-NO2 phenyl) | 64 µg/mL | mdpi.com |

This table presents a summary of the antimicrobial efficacy of various derivatives against resistant bacterial and fungal strains.

Efficacy Against Multidrug-Resistant Bacterial Pathogens

Recent research has highlighted the potent antibacterial properties of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. researchwithnj.commdpi.comnih.gov A synthesized library of these compounds demonstrated structure-dependent activity against a range of multidrug-resistant bacteria, underscoring their potential as a scaffold for new antimicrobial drugs. researchwithnj.commdpi.comnih.gov

The ESKAPE group of pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a major cause of hospital-acquired infections and are notorious for their extensive drug resistance. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been systematically screened against these challenging pathogens. mdpi.comnih.gov The findings revealed that the antimicrobial activity of these derivatives is highly dependent on their chemical structure. mdpi.comnih.gov

Notably, the incorporation of heterocyclic substituents into the hydrazone-based derivatives significantly broadened their spectrum of activity to include both Gram-positive and Gram-negative ESKAPE pathogens. mdpi.com For instance, certain hydrazone derivatives displayed activity against Gram-negative pathogens with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 64 µg/mL. researchwithnj.comnih.gov The introduction of a 4-NO2 substitution in the phenyl ring of one derivative led to activity against E. coli (MIC of 32 µg/mL) and K. pneumoniae (MIC of 64 µg/mL). mdpi.com

Methicillin-resistant Staphylococcus aureus (MRSA) is a leading cause of serious infections. Several derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant efficacy against MRSA. Specifically, hydrazone derivatives containing heterocyclic substituents have shown potent activity, with MIC values ranging from 1 to 8 µg/mL. researchwithnj.comnih.govresearchgate.net This highlights the potential of this chemical scaffold in combating this resilient pathogen. The inclusion of a phenyl substituent in one compound resulted in an MIC of 16 µg/mL against S. aureus. mdpi.com

Vancomycin-resistant Enterococcus faecalis (VRE) is another critical threat, particularly in healthcare settings. The novel hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited remarkable activity against VRE, with MIC values in the range of 0.5 to 2 µg/mL. researchwithnj.comnih.govresearchgate.net This potent activity suggests that these compounds could be valuable in addressing infections caused by VRE.

| Bacterial Pathogen | Derivative Type | MIC Range (µg/mL) |

| ESKAPE (Gram-negative) | Hydrazones | 8 - 64 |

| MRSA | Hydrazones | 1 - 8 |

| VRE | Hydrazones | 0.5 - 2 |

This table summarizes the Minimum Inhibitory Concentration (MIC) ranges of select 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against key multidrug-resistant bacteria.

Antifungal Properties Against Drug-Resistant Fungal Pathogens

In addition to their antibacterial effects, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also shown promising antifungal activity against drug-resistant fungal pathogens. researchwithnj.commdpi.comnih.gov This dual activity enhances their potential as broad-spectrum antimicrobial agents.

Infections caused by drug-resistant Candida species are a growing concern. The synthesized 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been shown to possess structure-dependent antifungal activity against these pathogens. researchwithnj.commdpi.comnih.gov Certain hydrazone derivatives demonstrated activity against drug-resistant Candida species with MIC values between 8 and 64 µg/mL. researchwithnj.comnih.gov However, not all derivatives were active; for instance, compounds 2 and 4 in one study showed no antifungal activity against the tested drug-resistant Candida species. mdpi.comnih.gov

Candida auris is an emerging multidrug-resistant yeast that poses a serious global health threat. mdpi.com Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated substantial activity against this formidable pathogen. researchwithnj.commdpi.comnih.gov The MIC values for these derivatives against C. auris ranged from 0.5 to 64 µg/mL, indicating potent and structure-dependent efficacy. researchwithnj.comnih.govnih.gov The hydrazones containing heterocyclic substituents were particularly effective, showing activity against azole-resistant C. auris. mdpi.com

| Fungal Pathogen | Derivative Type | MIC Range (µg/mL) |

| Drug-resistant Candida species | Hydrazones | 8 - 64 |

| Candida auris | Hydrazones | 0.5 - 64 |

This table presents the Minimum Inhibitory Concentration (MIC) ranges of select 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against drug-resistant fungal pathogens.

Antioxidant Activities of this compound

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. mdpi.comktu.edu Consequently, compounds with antioxidant capabilities are of significant scientific interest. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as a promising scaffold for developing agents with antioxidant properties. mdpi.com The presence of a 4-hydroxyphenyl moiety within these molecules is suggestive of inherent antioxidant potential. researchgate.net

Radical Scavenging Properties

The antioxidant capacity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been demonstrated through various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comktu.edu In one study, a series of 36 derivatives were synthesized and evaluated, with several compounds showing notable antioxidant activity. mdpi.comresearchgate.net The most promising candidate, compound 20 (3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide)), exhibited potent activity in the DPPH assay. mdpi.comktu.edu This activity is largely attributed to the phenolic group, which can donate a hydrogen atom to neutralize free radicals. researchgate.net

The structure of these derivatives plays a crucial role in their radical scavenging ability. The core 3-((4-hydroxyphenyl)amino)propanoic acid structure serves as a versatile pharmacophore, allowing for the introduction of various aromatic and heterocyclic substituents that can modulate the antioxidant activity. nih.govmdpi.com

Protection Against Oxidative Stress in Cellular Models

Beyond simple chemical assays, the protective effects of these compounds have been observed in cellular models. mdpi.comktu.edu In a study evaluating their effects on human lung carcinoma (A549) cells and noncancerous Vero cells, certain derivatives demonstrated the ability to mitigate cellular damage, a key aspect of managing oxidative stress. mdpi.comktu.eduresearchgate.net

Table 1: Antioxidant and Cellular Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound ID | Derivative Structure/Name | Key Finding | Reference |

|---|---|---|---|

| 20 | 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide) | Potent antioxidant in DPPH assay; reduces A549 cell viability. | mdpi.comktu.edu |

| 12 | Structure not detailed in source | Reduced A549 cell viability by 50%. | mdpi.comktu.edu |

| 22 | Structure not detailed in source | Reduced A549 cell viability by 50%. | mdpi.comktu.edu |

| 29 | Structure not detailed in source | Reduced A549 cell viability by 50%. | mdpi.comktu.edu |

| 1 | 3-((4-hydroxyphenyl)amino)propanoic acid (Starting Compound) | No noticeable in vitro anticancer activity. | mdpi.com |

| 2 | N-(4-hydroxyphenyl)-β-alanine hydrazide | Reduced A549 cell viability to 86.1%. | mdpi.com |

Other Reported Biological Activities of this compound and Analogues

In addition to their antioxidant potential, derivatives of this β-amino acid have been investigated for other biological functions, including antimicrobial activity. nih.gov Hydrazones containing heterocyclic substituents, in particular, have shown potent and broad-spectrum antimicrobial effects against multidrug-resistant pathogens. nih.govresearchgate.net

Effects on Plant Growth and Allelopathy

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, and survival of other organisms. nih.gov While direct studies on the allelopathic effects of this compound are limited, its isomer, m-tyrosine, is a known potent allelopathic chemical exuded from the roots of fescue grasses, acting as a broad-spectrum herbicide. plos.org Soil microorganisms can influence the phytotoxic effects of such allelochemicals by degrading them. plos.org

Amino acids and their derivatives are known to be integral to plant development. mdpi.com For instance, auxin, a key plant growth regulator, is derived from the amino acid tryptophan. mdpi.com The biosynthesis of betalain pigments in plants like beets involves the hydroxylation of tyrosine to form L-DOPA, highlighting the role of tyrosine isomers in plant-specific metabolic pathways. plos.org Given that many plant growth regulators are derived from amino acids, it is plausible that this compound or its derivatives could exhibit effects on plant growth, though specific research is needed. mdpi.com

Potential in Anti-Aging Compositions (via related compounds)

The structural similarity of this compound to tyrosine has led to the exploration of its derivatives in cosmetic and anti-aging applications. Oxidative stress is considered a key factor in the aging process. plos.org

Research has shown that peptides containing D-tyrosine, an isomer, can be endowed with anti-melanogenic (skin whitening) effects without altering their intrinsic anti-aging or anti-inflammatory properties. nih.govnih.gov This suggests that incorporating a tyrosine-like structure can add valuable functions to cosmetic peptides. nih.gov For example, adding D-tyrosine to an anti-aging peptide could help improve both collagen degradation and skin pigmentation issues that occur with age. nih.gov A patent application highlights the use of 3-(4-hydroxyphenyl)propanoic acid amide (phloretamide) in the manufacture of anti-aging compositions, noting its potential to prevent sagging skin. scispace.com Furthermore, various N-acyl tyrosine derivatives, such as N-acetyltyrosine ethyl ester and N-palmitoyl tyrosine, have been included in cosmetic sunscreen compositions to promote quicker and more intensive tanning, a process related to skin pigmentation and response to UV exposure. google.com

Mechanisms of Action and Molecular Interactions of 3 Amino 3 4 Hydroxyphenyl Propanoic Acid

Investigation of Molecular Targets in Anticancer Activity

Derivatives of 3-amino-3-(4-hydroxyphenyl)propanoic acid have emerged as a promising scaffold for the development of novel anticancer candidates. nih.govktu.edu Research has focused on elucidating the molecular targets and pathways through which these compounds exert their cytotoxic and cytostatic effects on cancer cells. The core structure, featuring a phenolic hydroxyl group, is believed to be crucial for its biological activities, including enhancing aqueous solubility and enabling hydrogen bonding interactions essential for target binding. ktu.edu

Recent studies have shown that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid can effectively suppress cancer cell migration in vitro. nih.govktu.edu This inhibition of cell migration is a key indicator of interference with the complex cell signaling pathways that govern cancer metastasis. While the precise pathways are still under investigation, the ability of these compounds to modulate oxidative stress pathways is considered significant. nih.govktu.edu The phenolic group within the structure is thought to confer antioxidative potential, which can be crucial in sensitizing cancer cells to chemotherapy and radiation therapy. nih.gov By neutralizing reactive oxygen species (ROS), these derivatives may reduce oxidative damage to normal cellular components while potentially altering the redox-sensitive signaling cascades that cancer cells rely on for survival and proliferation. nih.govktu.edu

The cytotoxic effects of this compound derivatives have been demonstrated in various cancer cell lines. Specific derivatives have been shown to induce cell death in three-dimensional (3D) cancer spheroids, which more accurately mimic the architecture and drug diffusion barriers of solid tumors. mdpi.com For instance, certain oxime and carbohydrazide (B1668358) derivatives of a related 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold demonstrated the ability to induce cytotoxic activity in A549 lung cancer spheroids. mdpi.com This suggests that these compounds can effectively penetrate tumor models and trigger cell death pathways. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives identified several compounds that reduced the viability of A549 non-small cell lung cancer cells by as much as 50%. nih.govktu.edu This reduction in viability is a hallmark of induced cell death, which often occurs through apoptosis.

Table 1: In Vitro Anticancer Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cancer Cells This table summarizes the cytotoxic effects of various derivatives after 24 hours of exposure, as measured by cell viability assays.

| Compound ID | Substituent Group | Effect on A549 Cell Viability | Source |

|---|---|---|---|

| 2 | N-(4-hydroxyphenyl)-β-alanine hydrazide | Reduced to 86.1% | ktu.edumdpi.com |

| 12 | 1-Naphthyl | Reduced to 42.1% | ktu.edu |

| 20 | 2-Furyl | Significantly reduced viability | nih.govktu.edu |

| 21 | Not specified | Significantly reduced viability | nih.govktu.edu |

| 22 | Not specified | Significantly reduced viability | nih.govktu.edu |

| 29 | Not specified | Significantly reduced viability | nih.govktu.edu |

The parent compound, this compound, is classified as a tyrosine kinase receptor inhibitor. scbt.com This indicates a direct interaction with kinase systems, which are fundamental regulators of cell signaling, growth, and differentiation. Kinase inhibition is a well-established strategy in cancer therapy. Furthermore, in silico studies on related thiazole (B1198619) derivatives have suggested potential interactions with key proteins such as human SIRT2 and the Epidermal Growth Factor Receptor (EGFR), which is a receptor tyrosine kinase. mdpi.com The ability of these compounds to bind to the amino acid residues of these kinase-related targets highlights a plausible mechanism for their antiproliferative activity. mdpi.com

Elucidation of Antimicrobial Mechanisms

Infections caused by multidrug-resistant (MDR) pathogens are a severe global health threat, necessitating the development of new antimicrobial agents. nih.govnih.gov Derivatives of this compound have shown significant, structure-dependent antimicrobial activity against a range of clinically relevant bacteria and fungi, including ESKAPE pathogens and drug-resistant Candida species. nih.govresearchgate.net

The antimicrobial potency of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is highly dependent on their chemical structure. nih.govresearchgate.net Synthetic modifications to the core scaffold have yielded a library of compounds with varied activity profiles. nih.gov Research has established that certain structural features are key to enhancing antimicrobial efficacy.

Notably, hydrazone derivatives containing heterocyclic substituents (compounds 14–16) displayed the most potent and broad-spectrum antimicrobial activity. nih.govnih.gov These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and drug-resistant Candida species, including Candida auris. nih.govresearchgate.net In contrast, the initial intermediate compound (compound 2) showed only weak antimicrobial activity, and its subsequent modification into a hydrazide (compound 3) resulted in a loss of antibacterial action, underscoring the importance of specific functional groups. nih.gov

Table 2: Antimicrobial Activity (MIC) of Key 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives This table presents the Minimum Inhibitory Concentration (MIC) values in µg/mL for the most potent derivatives against various multidrug-resistant pathogens.

| Pathogen | MIC Range (µg/mL) | Source |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | nih.govresearchgate.net |

| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 2 | nih.govresearchgate.net |

| Gram-negative pathogens (e.g., ESKAPE group) | 8 - 64 | nih.govresearchgate.net |

| Drug-resistant Candida species (including C. auris) | 0.5 - 64 | nih.govnih.govresearchgate.net |

While the precise molecular targets are still being fully elucidated, it is proposed that amino acid derivatives may disrupt crucial microbial cellular processes. researchgate.net Earlier investigations into other amino acid-derived antimicrobials suggest that a primary mechanism involves the inhibition of enzymes critical for the synthesis of the bacterial cell wall, particularly peptidoglycan. researchgate.net Pathways such as the MurA-F pathway, which catalyzes the formation of peptidoglycan precursors, are potential targets. researchgate.net These processes often require non-proteogenic and D-amino acids, making them susceptible to inhibition by unnatural amino acid derivatives like this compound. researchgate.net By interfering with cell wall synthesis, these compounds can compromise the structural integrity of the microbial cell, leading to cell death.

Biochemical Pathways Influenced by this compound

Research indicates that this compound functions as a tyrosine kinase receptor inhibitor. Tyrosine kinases are a family of enzymes crucial for mediating cellular signaling pathways. They function by transferring a phosphate (B84403) group from ATP to a tyrosine residue on a protein substrate. This phosphorylation event acts as a molecular switch, activating or deactivating the substrate protein and initiating a cascade of downstream signaling events.

These pathways regulate a multitude of fundamental cellular processes, including:

Cell growth and proliferation: Signaling through growth factor receptors, which are often receptor tyrosine kinases, is fundamental for normal cell cycle progression.

Differentiation: The process by which cells specialize is heavily controlled by tyrosine kinase signaling.

Metabolism: Key metabolic pathways are regulated by the phosphorylation state of enzymes, which can be controlled by tyrosine kinases.

Apoptosis (Programmed Cell Death): Survival signals are often transmitted through tyrosine kinase pathways, and their inhibition can lead to the initiation of apoptosis.

By inhibiting tyrosine kinase receptors, this compound has the potential to interfere with these essential signaling cascades. The specific tyrosine kinase receptors it targets and the extent of its inhibitory action would determine its precise biological effects. However, detailed public data identifying the specific tyrosine kinase pathways modulated by this compound are not extensively available.

Computational Modeling and Simulation of Molecular Interactions

Molecular Docking Studies with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in understanding its interaction with the ATP-binding pocket of various tyrosine kinase receptors.

Such studies could elucidate:

The specific amino acid residues within the receptor's active site that form hydrogen bonds, hydrophobic interactions, or ionic bonds with the compound.

The binding energy of the compound to the receptor, offering a prediction of its binding affinity.

The structural basis for its potential selectivity towards certain tyrosine kinase receptors over others.

Despite the identification of this compound as a tyrosine kinase inhibitor, specific molecular docking studies detailing these interactions for this compound are not available in the public research literature at this time.

Molecular Dynamics Simulations to Elucidate Binding and Conformational Changes

Molecular dynamics (MD) simulations provide a more dynamic picture of the interaction between a ligand and its receptor over time. An MD simulation would model the movement of every atom in the system, offering insights into the stability of the ligand-receptor complex and any conformational changes that occur upon binding.

For this compound and a target tyrosine kinase, MD simulations could reveal:

The stability of the predicted binding pose from docking studies.

How the receptor's conformation changes upon the binding of the inhibitor.

The role of water molecules in mediating the interaction.

The free energy of binding, providing a more accurate estimation of binding affinity.

Currently, there are no publicly accessible molecular dynamics simulation studies focused specifically on the interaction of this compound with biological receptors.

Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 6049-54-3 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Reported Activity | Tyrosine kinase receptor inhibitor |

Biosynthesis and Metabolic Pathways of β Tyrosine

Natural Occurrence and Isolation of β-Tyrosine from Biological Sources

β-Tyrosine is not ubiquitously found in nature but has been identified in specific organisms where it plays distinct roles, from chemical defense to metabolic storage.

β-Tyrosine has been identified as a significant metabolite in rice (Oryza sativa). Researchers found the compound present in the leaves, seeds, and roots of the Nipponbare rice cultivar. researchgate.net Hydroponically grown rice plants were also observed to secrete β-tyrosine into their growth medium, suggesting a role in the plant's interaction with its environment. researchgate.net

Further investigation revealed that β-tyrosine exhibits allelopathic properties, meaning it can inhibit the growth of nearby competing plants. At physiologically relevant concentrations, it was shown to inhibit the root growth of Arabidopsis thaliana and other dicotyledonous plants, while having a lesser effect on monocots. researchgate.net This suggests a strategic advantage for rice in its natural ecosystem. The production of β-tyrosine in rice is induced by the plant hormone jasmonic acid, which is typically associated with defense responses against herbivores and pathogens. researchgate.net

While the free form of β-tyrosine is not the primary compound identified in the hemolymph of the flesh fly Neobellieria bullata (formerly Sarcophaga bullata), a closely related dipeptide, β-alanyl-L-tyrosine , is found in significant quantities. mdpi.comnih.govportlandpress.com This dipeptide, historically termed "sarcophagine," accumulates in the larval hemolymph, becoming the most predominant non-protein, ninhydrin-positive substance as the larva grows. nih.govportlandpress.com

The high concentration of β-alanyl-L-tyrosine serves as a soluble storage form of tyrosine. nih.gov This reservoir is rapidly utilized during pupariation, the stage where the larva transforms into a pupa. At this time, the dipeptide is degraded, releasing its constituent amino acids, β-alanine and L-tyrosine, which are then used in the crucial biochemical processes of melanization (darkening) and sclerotization (hardening) of the pupal case (puparium). mdpi.com Insects, in general, rely heavily on tyrosine metabolism for cuticle hardening and immune responses. nih.govnih.gov

Enzymatic Pathways Involved in β-Tyrosine Formation

The synthesis of β-tyrosine from its α-amino acid precursor is a specialized enzymatic process that distinguishes it from the central pathways of proteinogenic amino acid metabolism.

The key enzymes responsible for the biosynthesis of β-tyrosine are tyrosine aminomutases (TAMs). These enzymes belong to a family of isomerases that catalyze the intramolecular transfer of an amino group. Specifically, tyrosine 2,3-aminomutase (EC 5.4.3.6) facilitates the conversion of L-tyrosine to 3-amino-3-(4-hydroxyphenyl)propanoate (β-tyrosine). pnas.org

These enzymes are members of the MIO-dependent family, which utilize a unique 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group as a catalytic center. portlandpress.com In rice, the enzyme responsible for this conversion is called OsTAM1 . researchgate.net This enzyme converts (S)-α-tyrosine into a mixture of (R)- and (S)-β-tyrosine, with a high enantiomeric excess for the (R)-isomer. cabidigitallibrary.org The mechanism involves the elimination and subsequent re-addition of ammonia (B1221849), a process shared with other aminomutases like phenylalanine aminomutase (PAM), which is involved in the biosynthesis of the anticancer drug paclitaxel. nih.gov

The metabolism of β-tyrosine is distinct from that of its alpha-isomer, L-tyrosine, beginning with their fundamental structures and biosynthetic origins.

Structural and Biosynthetic Differences:

α-Amino acids , like L-tyrosine, have their amino group and carboxylic acid group attached to the same carbon atom (the α-carbon). oup.com

β-Amino acids , in contrast, have the amino group attached to the β-carbon, which is one carbon removed from the carboxyl group. oup.com

This structural difference is fundamental. The biosynthesis of α-tyrosine in plants and microorganisms occurs via the multi-step shikimate pathway , which produces chorismate. Chorismate is then converted to p-hydroxyphenylpyruvate, which is finally transaminated to yield L-tyrosine. Animals synthesize α-tyrosine directly from the essential amino acid phenylalanine. nih.gov

In contrast, β-tyrosine is not synthesized de novo through such a lengthy pathway but is instead formed directly from α-tyrosine via the action of tyrosine aminomutases, as described above. This makes its formation a modification of a primary metabolite rather than a separate core biosynthetic route.

| Feature | α-Tyrosine (L-Tyrosine) | β-Tyrosine (3-Amino-3-(4-hydroxyphenyl)propanoic acid) |

| Structure | Amino group on the α-carbon | Amino group on the β-carbon |

| Primary Role | Protein synthesis, precursor for neurotransmitters, hormones, and melanin. nih.gov | Allelopathy in plants, precursor for stored dipeptides in insects. researchgate.netnih.gov |

| Biosynthesis | Synthesized via the shikimate pathway in plants/microbes; from phenylalanine in mammals. nih.gov | Synthesized from α-tyrosine by the enzyme tyrosine aminomutase. pnas.orgcabidigitallibrary.org |

| Incorporation | Incorporated into proteins by ribosomes. | Not incorporated into proteins by ribosomes. |

Catabolism and Degradation Pathways of β-Tyrosine

Information specifically detailing the catabolic pathways for β-tyrosine is limited in scientific literature, suggesting it is not a primary energy source in the same way as its alpha-isomer. However, the degradation of the related dipeptide, β-alanyl-L-tyrosine, in insects is well-documented. During pupariation, this dipeptide is hydrolyzed into its components: β-alanine and L-tyrosine. mdpi.com The released L-tyrosine then enters its canonical metabolic pathways.

The catabolism of α-tyrosine , by contrast, is a well-established pathway, primarily occurring in the liver. It involves a series of enzymatic steps:

Transamination : Tyrosine is converted to p-hydroxyphenylpyruvate by the enzyme tyrosine transaminase. nih.gov

Oxidation : p-hydroxyphenylpyruvate is then converted to homogentisate (B1232598) by p-hydroxyphenylpyruvate dioxygenase. nih.gov

Ring Cleavage : The aromatic ring of homogentisate is opened by homogentisate 1,2-dioxygenase.

Final Products : Through subsequent reactions, the carbon skeleton is ultimately broken down into fumarate (B1241708) (a Krebs cycle intermediate, making it glucogenic) and acetoacetate (B1235776) (a ketone body, making it ketogenic). nih.gov

While a direct catabolic pathway for β-tyrosine for energy production has not been extensively described, its role appears to be that of a functional metabolite, which in some cases, like in insects, is ultimately converted back to α-tyrosine for other essential processes like sclerotization. mdpi.com

Regulation of β-Tyrosine Metabolism in Biological Systems

The metabolic pathways governing the synthesis and degradation of β-tyrosine, also known as this compound, are subject to intricate regulatory mechanisms to ensure cellular homeostasis and respond to environmental cues. While research specifically detailing the regulation of β-tyrosine metabolism is not as extensive as that for its α-isomer, insights can be drawn from the regulation of related enzymatic pathways and the physiological conditions that influence its production. The control of β-tyrosine levels appears to be managed at both the enzymatic and transcriptional levels, involving feedback inhibition, substrate availability, and the influence of signaling molecules.

The primary enzyme responsible for the direct conversion of α-tyrosine to β-tyrosine is tyrosine aminomutase (TAM) . wikipedia.orgnih.gov In rice (Oryza sativa), the gene TAM1 (LOC_Os12g33610), which shows similarity to phenylalanine ammonia-lyase (PAL), has been identified to encode for this enzymatic activity. nih.gov The regulation of TAM activity is crucial for controlling the flux of α-tyrosine towards β-tyrosine production.

One of the key regulatory aspects appears to be linked to plant defense mechanisms. The accumulation of β-tyrosine in rice is induced by the plant defense signaling molecule, jasmonic acid . nih.gov This suggests a transcriptional upregulation of the TAM1 gene in response to biotic or abiotic stress, leading to an increased synthesis of β-tyrosine, which may function as a defense-related compound. This mode of regulation, where gene expression is triggered by specific signaling pathways, is a common strategy in plants to produce secondary metabolites for adaptation and protection.

Another potential point of regulation lies in the activity of enzymes that can be engineered to produce β-tyrosine. For instance, a mutated phenylalanine aminomutase (PAM) from Taxus chinensis has been shown to catalyze the formation of β-tyrosine from trans-p-hydroxycinnamic acid. mdpi.com The native activity of PAM is subject to regulation, including feedback inhibition by its product, cinnamic acid, in the case of the related enzyme phenylalanine ammonia-lyase (PAL). nih.gov While not directly demonstrated for β-tyrosine synthesis via this route, it is plausible that the accumulation of intermediates or final products could exert some level of control over the enzymatic activity.

The regulation of enzymes that metabolize compounds structurally similar to β-tyrosine also offers potential insights. For example, tyrosine aminotransferase (TAT) , which catalyzes the transamination of α-tyrosine, is regulated at the post-transcriptional level by glucocorticoid hormones in mammalian cells. nih.gov This type of hormonal regulation highlights how systemic signals can influence the metabolic fate of amino acids.

Data Table of Regulatory Factors in β-Tyrosine and Related Metabolism

| Regulatory Factor | Enzyme/Process Affected | Type of Regulation | Organism/System |

| Jasmonic Acid | Tyrosine Aminomutase (TAM1) | Transcriptional Induction | Rice (Oryza sativa) nih.gov |

| α-Tyrosine | 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS) | Allosteric Feedback Inhibition | Thermotoga maritima nih.govnih.gov |

| Glucocorticoid Hormones | Tyrosine Aminotransferase (TAT) | Post-transcriptional Control | Mammalian Liver Cells nih.gov |

| Ammonia | Phenylalanine Ammonia-Lyase (PAL) | Inhibition | Cherimoya Fruit nih.gov |

| trans-cinnamic acid | Phenylalanine Ammonia-Lyase (PAL) | Feedback Inhibition | General nih.gov |

Analytical Methodologies for 3 Amino 3 4 Hydroxyphenyl Propanoic Acid and Its Derivatives

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for the separation and purification of β-tyrosine and related compounds from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis and purification of amino acids and their derivatives due to its high resolution and sensitivity. libretexts.org Reversed-phase HPLC (RP-HPLC) is a common mode employed for these compounds. nih.gov

RP-HPLC separates molecules based on their hydrophobicity. For amino acids like tyrosine, which are polar, the mobile phase composition, particularly its pH, is critical. helixchrom.com At a pH below 3, amino acids are more basic and hydrophobic, allowing for retention on reversed-phase columns. helixchrom.com However, in the pH range of 3 to 7, they exist as highly hydrophilic zwitterions, leading to poor retention. helixchrom.com To overcome this, various strategies are used, such as employing ion-pairing reagents or using different chromatographic modes like hydrophilic interaction chromatography (HILIC). helixchrom.com

In a study on tyrosine-specific phosphorylated polypeptides, RP-HPLC was successfully used for purification by combining different volatile ion-pairing systems with small- and large-pore n-alkylsilica columns. nih.gov This approach allowed for high recovery of the target polypeptides and efficient desalting after chemical modifications. nih.gov The retention behavior of phosphorylated compounds was shown to be influenced by the specific elution conditions. nih.gov

HPLC can be coupled with various detectors for quantification and identification. For instance, a study on the metabolites of tyrosine utilized HPLC with electrochemical detection to determine catecholamines in biological samples. cuni.cz Another method for analyzing ibuprofen (B1674241) and its propanoic acid impurity utilized an Ultimate Silica (B1680970) column under isocratic conditions with UV detection at 264 nm. researchgate.net

Table 1: HPLC Methods for Amino Acid Analysis

| Feature | Method 1: HILIC/Cation-Exchange | Method 2: Reversed-Phase with Ion-Pairing |

|---|---|---|

| Principle | Separation of underivatized amino acids in HILIC cation-exchange mode. helixchrom.com | Separation based on hydrophobicity, enhanced by ion-pairing reagents. helixchrom.com |

| Column | Core-shell mixed-mode HPLC column. helixchrom.com | Standard reversed-phase columns (e.g., C18). helixchrom.com |

| Advantages | Fast, reliable, baseline separation, avoids derivatization. helixchrom.com | Well-established, versatile. |

| Compatibility | Fully compatible with mass spectrometry. helixchrom.com | Can be compatible with MS, depending on the ion-pairing reagent. nih.gov |

| Application | Analysis of phenylalanine, tyrosine, and DOPA. helixchrom.com | Purification of phosphorylated hGH and its tryptic peptides. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids, including 3-amino-3-(4-hydroxyphenyl)propanoic acid, are polar and non-volatile, necessitating a derivatization step prior to GC analysis. sigmaaldrich.com Derivatization converts the polar functional groups (-OH, -NH2, -COOH) into less polar, more volatile moieties, improving chromatographic behavior. sigmaaldrich.com

A common derivatization method is silylation. sigmaaldrich.com The reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) reacts with active hydrogens to form stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives are less sensitive to moisture compared to those formed with other silylating agents like BSTFA. sigmaaldrich.com

The analysis is then performed on a capillary column, such as an SLB™-5ms. sigmaaldrich.com The mass spectrometer detects the derivatized compounds as they elute from the column. The resulting electron impact mass spectra show characteristic fragmentation patterns that aid in identification. For TBDMS derivatives, common fragments correspond to the loss of specific groups, such as a methyl group (M-15), a tert-butyl group (M-57), or a CO-O-TBDMS group (M-159). sigmaaldrich.com

Table 2: GC-MS Derivatization and Fragmentation

| Derivatization Reagent | Derivative Formed | Molecular Weight Change | Characteristic Fragments (m/z) |

|---|

Electrophoretic Methods

Electrophoretic techniques separate molecules based on their charge-to-size ratio in an electric field. They represent a valuable alternative and complement to HPLC for the analysis of amino acids and peptides. nih.gov

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE), also known as free solution capillary electrophoresis, is the most common form of capillary electrophoresis. libretexts.org It offers rapid analysis, high efficiency, and requires only small sample volumes. libretexts.orgnih.gov The separation is based on differences in electrophoretic mobility, which is directly proportional to the charge of the molecule and inversely proportional to its size and the viscosity of the medium. libretexts.org

CZE has been successfully applied to the analysis of β-alanyl-tyrosine, a dipeptide containing a β-tyrosine moiety, isolated from insect hemolymph. nih.govnih.gov In one study, a CZE method was developed using a background electrolyte (BGE) of 500 mM acetic acid (pH 2.50) and a bare fused silica capillary. nih.gov Detection was performed using a UV-Vis spectrophotometric detector at 195 and 206 nm. nih.gov This analytical method proved effective for assessing the purity of the dipeptide after initial purification by RP-HPLC. nih.govnih.gov CZE is often coupled with mass spectrometry (CZE-MS) for enhanced identification capabilities, providing high-speed analysis of amino acids and protein digests. nih.gov

Free-Flow Zone Electrophoresis (FFZE) for Preparative Purification

While CZE is a powerful analytical tool, its application for preparative separations is limited by the low capacity of narrow-bore capillaries. nih.gov Free-Flow Zone Electrophoresis (FFZE) overcomes this limitation by performing the separation in a continuous, carrier-less medium within a planar chamber, allowing for a much higher throughput. nih.gov

In FFZE, the sample is continuously injected into a laminar flow of a background electrolyte, and an electric field is applied perpendicularly to the flow. nih.gov This causes charged components to deflect from the main flow path according to their electrophoretic mobility, enabling their collection as separate fractions at the chamber outlet. nih.gov

A key advantage of FFZE is its ability to operate under mild conditions, which preserves the biological activity of sensitive molecules like peptides. nih.gov An analytical CZE method for β-alanyl-tyrosine was successfully scaled up to a preparative FFZE method. nih.govnih.gov Using 500 mM acetic acid as the carrier BGE, the FFZE system achieved a preparative capacity of 45.5 mg per hour, yielding the dipeptide with a purity of 94.8%. nih.gov The high purity of the FFZE-fractionated product was subsequently confirmed by CZE analysis. nih.gov

Table 3: Comparison of CZE and FFZE for β-Ala-Tyr

| Parameter | Capillary Zone Electrophoresis (CZE) | Free-Flow Zone Electrophoresis (FFZE) |

|---|---|---|

| Primary Use | Analytical (Purity Assessment) nih.gov | Preparative (Purification) nih.gov |

| Separation Format | Narrow Bore Capillary (≤ 100 µm i.d.) nih.gov | Planar Chamber (0.5 mm gap) nih.gov |

| Sample Injection | Hydrodynamic (batch) nih.gov | Continuous nih.gov |

| Throughput | Low nih.gov | High (e.g., 45.5 mg/hour) nih.gov |

| Key Advantage | High resolution, speed, low sample volume. libretexts.org | Continuous operation, high capacity, mild conditions. nih.gov |

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for elucidating the detailed chemical structure of this compound and its derivatives. researchgate.netnih.gov The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of synthesized derivatives. nih.govresearchgate.net For example, in the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the disappearance of a characteristic signal for ester groups in the ¹H NMR spectrum and the appearance of new signals for NH₂ and NH groups confirmed the conversion to a dihydrazide. nih.gov Advanced NMR techniques, such as High-Resolution Magic Angle Spinning (HR-MAS) NMR and Saturation Transfer Difference (STD)-NMR, can be used to characterize compounds immobilized on solid supports and to study their interactions with other molecules. nih.gov Furthermore, ¹⁷O NMR has been explored as a sensitive probe for the ionization state of the phenolic group in tyrosine, as the ¹⁷O chemical shift is highly sensitive to protonation. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, confirming the molecular formula. nih.gov When coupled with a separation technique like GC or HPLC, MS can identify individual components in a mixture. sigmaaldrich.comnih.gov Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a parent ion, yielding a characteristic pattern of daughter ions. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated from mass spectrometry data to aid in structural characterization. uni.lu

Table 4: Spectroscopic Data for this compound

| Technique | Information Provided | Example Data |

|---|---|---|

| Mass Spectrometry | Molecular Weight, Fragmentation Pattern, Collision Cross Section | Predicted m/z for [M+H]⁺: 182.08118; Predicted CCS: 138.1 Ų uni.lu |

| ¹H NMR | Proton environment, chemical shifts, coupling constants | Predicted spectrum available in databases like HMDB. |

| ¹³C NMR | Carbon skeleton, chemical shifts | Used to identify signals from specific residues, like Tyr(150) in a protein. nih.gov |

| ¹⁷O NMR | Ionization state of phenolic oxygen | Isotropic ¹⁷O chemical shift increases by ~75 ppm upon deprotonation of the phenol (B47542) group. acs.org |

| FTIR/Raman | Vibrational modes, functional groups | Used to verify the structure of synthesized derivatives. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

Detailed research findings from ¹H and ¹³C NMR spectra are used to confirm the structure of synthesized derivatives. nih.gov For instance, in the synthesis of hydrazone derivatives, the disappearance of signals corresponding to ester groups and the appearance of new signals for NH₂ and NH groups in the ¹H NMR spectrum confirm the conversion. semanticscholar.org The analysis of related compounds, such as 3-(4-hydroxyphenyl)propanoic acid, provides reference data for the chemical shifts of the phenyl ring and the propanoic acid chain. bmrb.io Typically, spectra are recorded in deuterated solvents like DMSO-d₆, with chemical shifts (δ) reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). researchgate.net

The expected ¹H NMR spectrum would show distinct signals for the aromatic protons of the 4-hydroxyphenyl group, typically appearing as two doublets in the aromatic region. The protons on the propanoic acid backbone (at C2 and C3) would appear as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity. The protons of the amine (NH₂) and carboxylic acid (COOH) groups are also observable and may appear as broad singlets.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. The spectrum would feature signals for the carboxyl carbon, the aromatic carbons (including the carbon attached to the hydroxyl group), and the aliphatic carbons of the propanoic acid chain. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.)

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C-H ortho to OH) | ~6.7 | Doublet |

| Aromatic (C-H meta to OH) | ~7.1 | Doublet |

| Methine (C3-H) | ~4.0-4.2 | Multiplet |

| Methylene (C2-H₂) | ~2.5-2.7 | Multiplet |

| Amine (NH₂) | Variable (broad) | Singlet |

| Carboxyl (COOH) | Variable (broad) | Singlet |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |